6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy-
Overview
Description
6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy-: is an organic compound belonging to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring substituted with a tert-butyl group at the second position and a methoxy group at the fifth position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy- typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base such as sodium hydroxide.
Substitution Reactions: The tert-butyl group can be introduced at the second position through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group can be introduced at the fifth position through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the positions adjacent to the substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of halogenated or aminated benzothiazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex benzothiazole derivatives.
- Employed in the development of new catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential as an antimicrobial and antifungal agent.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
- Used in the design of new drugs with improved efficacy and reduced side effects.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of new materials with specific properties such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
- 6-Benzothiazolamine, 2-(1,1-dimethylethyl)-
- 6-Benzothiazolamine, 5-methoxy-
- 2-(1,1-Dimethylethyl)-5-methoxybenzothiazole
Comparison:
- 6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy- is unique due to the presence of both tert-butyl and methoxy groups, which can influence its chemical reactivity and biological activity.
- Compared to 6-Benzothiazolamine, 2-(1,1-dimethylethyl)- , the additional methoxy group in the 5-position can enhance its solubility and potentially its biological activity.
- Compared to 6-Benzothiazolamine, 5-methoxy- , the presence of the tert-butyl group can increase its steric hindrance and affect its interaction with molecular targets.
Properties
IUPAC Name |
2-tert-butyl-5-methoxy-1,3-benzothiazol-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-12(2,3)11-14-8-6-9(15-4)7(13)5-10(8)16-11/h5-6H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTCQVJTQCWMMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(S1)C=C(C(=C2)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439295 | |
Record name | 6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74819-74-2 | |
Record name | 6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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